3-[(2-Fluorophenyl)methoxymethyl]pyrrolidine
Description
3-[(2-Fluorophenyl)methoxymethyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a fluorophenyl group and a methoxymethyl group
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methoxymethyl]pyrrolidine |
InChI |
InChI=1S/C12H16FNO/c13-12-4-2-1-3-11(12)9-15-8-10-5-6-14-7-10/h1-4,10,14H,5-9H2 |
InChI Key |
FHSZKKHBMHSGKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1COCC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Fluorophenyl)methoxymethyl]pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and methoxymethylamine.
Condensation Reaction: The 2-fluorobenzaldehyde is reacted with methoxymethylamine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Cyclization: The amine is cyclized using a suitable cyclization agent to form the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Fluorophenyl)methoxymethyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or chromium(VI) compounds.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium(VI) compounds, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Alkyl halides, amines, and polar aprotic solvents.
Major Products Formed:
Oxidation: Fluorinated phenols, carboxylic acids, and ketones.
Reduction: Reduced amines and alcohols.
Substitution: Substituted pyrrolidines and amides.
Scientific Research Applications
3-[(2-Fluorophenyl)methoxymethyl]pyrrolidine has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-[(2-Fluorophenyl)methoxymethyl]pyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to receptors and enzymes, leading to its biological activity. The pyrrolidine ring provides structural rigidity, which is crucial for its function.
Comparison with Similar Compounds
3-[(2-Fluorophenyl)methoxymethyl]pyrrolidine is unique due to its specific structural features. Similar compounds include:
3-[(3-Fluorophenyl)methoxymethyl]pyrrolidine: Similar structure but with a different position of the fluorine atom on the phenyl ring.
3-[(2-Fluorophenyl)ethoxymethyl]pyrrolidine: Similar structure but with an ethoxy group instead of a methoxy group.
3-[(2-Fluorophenyl)methyl]pyrrolidine: Similar structure but without the methoxymethyl group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
